Methyl 3-(3-chlorobenzamido)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[(3-chlorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)11-5-3-7-13(9-11)17-14(18)10-4-2-6-12(16)8-10/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXELNFQDAKLFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269110 | |
| Record name | Methyl 3-[(3-chlorobenzoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196866-08-7 | |
| Record name | Methyl 3-[(3-chlorobenzoyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196866-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(3-chlorobenzoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 3 3 Chlorobenzamido Benzoate and Its Analogues
Design Principles for the Synthesis of Substituted Benzamides and Benzoate (B1203000) Esters
The design of substituted benzamides and benzoate esters is a cornerstone of medicinal chemistry, aiming to optimize the pharmacological profile of a molecule. The core principle involves the strategic placement of functional groups on the aromatic rings to modulate physicochemical properties such as acidity (pKa), lipophilicity, and electronic distribution. These modifications influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to a biological target.
For instance, introducing electron-withdrawing groups, such as chloro or nitro substituents, can alter the pKa of an acidic or basic center within the molecule. researchgate.net This is a critical consideration as the ionization state of a drug can significantly impact its ability to cross cell membranes and interact with its target. Lipophilicity, often quantified as logP, is another crucial parameter that can be fine-tuned. The synthesis of a library of benzoates with varying alkoxy substituents (e.g., propyl, hexyl, phenyl) is a common strategy to systematically modify lipophilicity and explore its effect on biological activity. researchgate.net
Furthermore, the concept of isosterism, where one functional group is replaced by another with similar steric and electronic properties, is frequently employed. This can lead to improved potency, selectivity, or metabolic stability. researchgate.net The design of benzamide (B126) derivatives often involves exploring different substitution patterns on both the benzoyl and aniline (B41778) portions of the molecule to establish a robust structure-activity relationship (SAR). nih.govnih.gov Computational tools and quantitative structure-activity relationship (QSAR) studies are increasingly used to guide the design of new analogues, predicting their properties and potential biological activity before synthesis. nih.gov
Synthetic Pathways to Methyl 3-(3-chlorobenzamido)benzoate and Closely Related Structures
The synthesis of this compound involves the strategic formation of an amide bond and an ester linkage. The principal approach is the acylation of a methyl aminobenzoate with a chlorobenzoyl chloride. This method is efficient and widely applicable for creating the central benzamide scaffold. Variations in the synthetic sequence, such as forming the amide bond before the ester, or utilizing alternative starting materials like benzoxazinones, provide flexibility in accessing the target compound and its analogues.
Amide Bond Formation Strategies in this compound Synthesis
The most direct and common method for constructing the amide linkage in this compound is the reaction between methyl 3-aminobenzoate (B8586502) and 3-chlorobenzoyl chloride. This is a classic example of nucleophilic acyl substitution, where the amino group of the benzoate derivative attacks the electrophilic carbonyl carbon of the acyl chloride. khanacademy.org
The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov Tertiary amines like triethylamine (B128534) or pyridine (B92270) are frequently used for this purpose. nih.gov The general reaction proceeds as follows: the amine attacks the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the protonated amide. The added base then deprotonates the nitrogen, yielding the final amide product and the hydrochloride salt of the base. khanacademy.org A similar procedure has been successfully used to synthesize the related compound, Methyl 2-(4-chlorobenzamido)benzoate, from methyl anthranilate and 4-chlorobenzoyl chloride. nih.gov Alternative one-pot methods that avoid traditional coupling reagents by proceeding through thioester intermediates have also been developed for amide bond formation. rsc.org
Esterification Procedures for Benzoic Acid Derivatives
The methyl ester group in the target molecule can be introduced through several standard esterification procedures. The most common is the Fischer-Speier esterification, which involves reacting the corresponding carboxylic acid (e.g., 3-(3-chlorobenzamido)benzoic acid) with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). libretexts.orgresearchgate.net This is an equilibrium-driven process, and often an excess of the alcohol is used, or water is removed to drive the reaction to completion. uwlax.edu
Alternative catalysts have been developed to circumvent the use of corrosive mineral acids. Solid acid catalysts, such as zirconium or titanium-based catalysts, offer advantages like reusability and reduced environmental impact. researchgate.netmdpi.com For example, a titanium-zirconium solid acid has been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com Transesterification is another viable method, where an existing ester (e.g., an ethyl ester) is converted to the methyl ester by reacting it with methanol in the presence of a suitable catalyst. google.com This can be particularly useful if the starting aminobenzoic acid is more readily available as a different alkyl ester.
Below is a table summarizing various conditions for the synthesis of benzoic acid esters.
| Catalyst | Alcohol | Temperature | Yield | Reference |
| Concentrated H₂SO₄ | Ethanol | Reflux | Not specified | libretexts.org |
| Zr/Ti Solid Acid | Methanol | 120 °C | High | mdpi.com |
| Tin(II) Compounds | C9-C13 Alcohols | 180-230 °C | High Purity | google.com |
| Microwave (No Catalyst) | Ethanol | 170 °C | 97% | uwlax.edu |
This table is interactive and can be sorted by clicking on the headers.
Derivatization from Benzoxazinone (B8607429) Precursors
An alternative synthetic route to benzamide derivatives involves the use of 4H-3,1-benzoxazin-4-one intermediates. These heterocycles can be synthesized by reacting an anthranilic acid derivative with an acyl chloride. uomosul.edu.iq For the synthesis of the target compound, 3-aminobenzoic acid could theoretically be acylated with 3-chlorobenzoyl chloride to form an N-acylamino acid, which is then cyclized to a benzoxazinone derivative using a dehydrating agent like acetic anhydride (B1165640) or cyanuric chloride. uomosul.edu.iqnih.govresearchgate.net
Once formed, the benzoxazinone ring is susceptible to nucleophilic attack at the C4 carbonyl carbon. scispace.com Reaction with an alcohol, such as methanol, would lead to ring-opening and the formation of the corresponding benzoate ester. This pathway offers a versatile approach, as the benzoxazinone intermediate can be reacted with a variety of nucleophiles (e.g., different alcohols, amines, hydrazines) to generate a diverse library of derivatives. raco.cat For example, the reaction of 2-substituted benzoxazinones with primary amines is a common method for preparing quinazolinones. raco.cat
Chlorination and Substitution Reactions on Aromatic Rings
The synthesis of the key precursor, 3-chlorobenzoyl chloride, is typically achieved through the electrophilic chlorination of benzoyl chloride. To favor the formation of the meta-isomer, specific reaction conditions and catalysts are required. The use of a Friedel-Crafts catalyst, such as anhydrous ferric chloride (FeCl₃), often in combination with a co-catalyst like iodine, directs the chlorination primarily to the meta position. google.comgoogle.com
The reaction is generally performed in the absence of a solvent at controlled temperatures, typically between 0°C and 50°C, to maximize the yield of the desired 3-chlorobenzoyl chloride and minimize the formation of ortho, para, and dichlorinated byproducts. google.comgoogle.com By carefully controlling the reaction time, the conversion can be stopped when the concentration of the 3-chloro isomer is at its maximum. google.com Benzoyl chloride itself can be prepared from benzoic acid using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), or from benzotrichloride. wikipedia.org
The table below shows results from a patented chlorination process of benzoyl chloride. google.com
| Catalyst System | Temperature | Reaction Time | Product Distribution (Mono-chlorinated) | Reference |
| FeCl₃ / I₂ | 35 °C | 150 min | 8.4% ortho, 89.8% meta, 1.7% para | google.com |
This table is interactive and can be sorted by clicking on the headers.
Synthesis of Novel Analogues and Derivatives for Structure-Activity Relationship Studies
To explore the structure-activity relationship (SAR) of this compound, novel analogues are systematically synthesized. This process involves modifying three main parts of the molecule: the benzoate ring, the benzamide ring, and the ester/amide linkers.
Modifications to the benzoate ring can include altering the position or nature of the ester group or introducing other substituents to probe electronic and steric effects. Similarly, the 3-chloro substituent on the benzamide ring can be moved to the ortho or para positions, or replaced with other functional groups like fluoro, bromo, methyl, or methoxy (B1213986) groups. researchgate.netnih.gov This helps to determine the optimal substitution pattern for biological activity.
The ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters (e.g., ethyl, propyl) to modulate lipophilicity and metabolic stability. researchgate.net Furthermore, the central amide bond can be replaced with isosteres, such as a triazole or a reversed amide, to investigate the importance of the hydrogen bonding capabilities and conformational rigidity of the linker. rsc.org The synthesis of such focused libraries of compounds is essential for identifying the key structural features responsible for the desired biological effect and for optimizing lead compounds into clinical candidates. nih.govmdpi.com
The following table outlines potential modifications for SAR studies.
| Molecular Section | Type of Modification | Example Substituents/Changes | Purpose |
| Benzamide Ring | Position of Chloro Group | 2-chloro, 4-chloro | Investigate positional importance |
| Nature of Substituent | -F, -Br, -CH₃, -OCH₃, -NO₂ | Modulate electronics and sterics | |
| Benzoate Ring | Ester Group | Ethyl, Propyl, Phenyl | Alter lipophilicity and solubility |
| Additional Substituents | -F, -OH, -NH₂ | Introduce new interaction points | |
| Linker | Amide Bond | Reversed amide, Thioamide, Triazole | Explore isosteric replacements |
This table is interactive and can be sorted by clicking on the headers.
Modifications of the Benzoyl Moiety
Modifications to the benzoyl moiety of this compound analogues involve chemical reactions that alter the substituted benzene (B151609) ring originating from benzoic acid. These modifications are crucial for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the electronic and steric properties of the molecule. The benzoyl group, with the general formula C6H5CO–, is a cornerstone in organic synthesis, and its derivatives are widespread. wikipedia.org
A primary method for introducing varied benzoyl groups is through the Schotten-Baumann reaction, which involves the condensation of an amine with an acid chloride. unacademy.com In the context of this compound analogues, this would entail reacting methyl 3-aminobenzoate with a variety of substituted benzoyl chlorides. Benzoyl chloride is a common and favored source for the benzoyl group in the synthesis of benzamides and benzoate esters. wikipedia.org
The reactivity of the benzoyl group can be influenced by the substituents on the aromatic ring. For instance, electron-withdrawing or electron-donating groups can be introduced to the benzoyl ring to modulate the chemical properties of the resulting benzamide. The synthesis of new benzamide compounds often starts from substituted benzoic acids, which are then converted to their corresponding acid chlorides for reaction with an amine. researchgate.net
A notable transformation involving the benzoyl group is its potential cleavage. While benzoyl groups are often used as protecting groups for amines due to their stability, they can be removed under specific conditions. wikipedia.orgnih.gov For example, in the synthesis of certain pyridyl thioureas, an N-(arylcarbamothioyl)benzamide derivative is formed and subsequently, the benzoyl group is cleaved to yield the desired product. nih.gov
Furthermore, direct electrophilic aromatic substitution on a pre-existing benzoyl ring in a complex molecule is generally challenging due to the deactivating nature of the carbonyl group. Therefore, modifications are typically introduced at the level of the benzoic acid or benzoyl chloride precursor.
Alterations of the Benzoate Ester Moiety
The benzoate ester moiety in this compound, specifically the methyl ester group (-COOCH₃), is a key site for chemical transformations. These alterations are primarily aimed at changing the molecule's solubility, metabolic stability, and potential for further functionalization. The most common transformations of the benzoate ester moiety are hydrolysis and transesterification.
Hydrolysis is the conversion of the ester to a carboxylic acid. This reaction can be catalyzed by acid or base. In aqueous solutions, the rate of hydrolysis of methyl benzoates is significantly influenced by pH. oieau.fr Base-catalyzed hydrolysis, or saponification, is often more efficient because the resulting carboxylate ion is a poor nucleophile and the reaction is essentially irreversible. psu.edu Studies on various substituted methyl benzoates have shown that the reaction proceeds via the addition of a hydroxide (B78521) ion to the ester carbonyl group. oieau.fr High-temperature water has also been utilized as a green solvent for the hydrolysis of methyl benzoates, proving effective even for sterically hindered esters. psu.edursc.org The resulting carboxylic acid can serve as a handle for further synthetic modifications, such as amide bond formation with other amines.
Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of a catalyst. This allows for the introduction of various alkyl or aryl groups, which can significantly alter the lipophilicity and other physicochemical properties of the molecule. Ceric (IV) ammonium (B1175870) nitrate (B79036) has been reported as a mediator for transesterification reactions. mdpi.com
The following table summarizes the hydrolysis of various methyl benzoate analogues, illustrating the influence of reaction conditions:
| Compound | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl 2,4,6-trimethylbenzoate | H₂O, 250°C, 2h | 2,4,6-trimethylbenzoic acid and 1,3,5-trimethylbenzene | 53% and 20% respectively | psu.edu |
| Methyl 2,4,6-trimethylbenzoate | 2% KOH, 200°C, 0.5h | 2,4,6-trimethylbenzoic acid | 96% | psu.edu |
| Methyl p-aminobenzoate | H₂O, 300°C, 0.5h | Aniline | 98% | rsc.org |
| Methyl p-aminobenzoate | 2% KOH, 250°C, 0.5h | p-aminobenzoic acid | 97% | rsc.org |
Introduction of Heterocyclic Rings and Other Functional Groups
The introduction of heterocyclic rings and other functional groups to the core structure of this compound is a common strategy in medicinal chemistry to explore new chemical space and potentially enhance biological activity. These modifications can be achieved through various synthetic routes, often involving the condensation of bifunctional precursors.
One approach involves the use of precursors that already contain a heterocyclic moiety. For instance, instead of methyl 3-aminobenzoate, a heterocyclic amine could be used to react with 3-chlorobenzoyl chloride. This would directly incorporate the heterocycle into the final molecule.
Alternatively, functional groups on the parent molecule can be used as handles for the construction of heterocyclic rings. For example, if the benzoate ester is hydrolyzed to a carboxylic acid, this acid can then be reacted with a diamine to form a benzimidazole (B57391) ring. The synthesis of benzimidazole derivatives can be achieved by condensing an ortho-phenylenediamine with an aldehyde or carboxylic acid derivative under various catalytic conditions, some of which employ green chemistry principles like using zinc acetate (B1210297) or boric acid as catalysts. chemmethod.com
The synthesis of quinoxaline (B1680401) derivatives, another important class of heterocycles, can be accomplished by reacting α,β-dibromo chalcone (B49325) analogues with ortho-phenylenediamine. tsijournals.com This suggests that if a chalcone-like precursor were synthesized from a modified this compound, it could be a pathway to quinoxaline-containing analogues.
Furthermore, the introduction of other functional groups can be achieved through standard organic transformations. For example, a nitro group could be introduced onto one of the benzene rings via electrophilic aromatic substitution, which could then be reduced to an amine. This new amino group could serve as a point for further derivatization or for the construction of a new heterocyclic ring. The synthesis of new heterocyclic compounds like 1,3-oxazepine and diazepine (B8756704) derivatives has been reported from Schiff's bases derived from aminobenzothiazole, highlighting the versatility of imine intermediates in heterocyclic synthesis. researchgate.net
Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction time, and ensure the purity of the final compound. In the academic synthesis of benzamides like this compound, several factors are considered.
The choice of solvent is crucial. While solvents like DMF and CH₂Cl₂ are commonly used due to their ability to dissolve a wide range of reactants, research has shown that less hazardous solvents can often be employed without compromising yield. ucl.ac.uk The selection of the coupling agent and base is also paramount in amide bond formation. Traditional methods often utilize stoichiometric amounts of activating agents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU), which can generate significant waste. ucl.ac.uk
Academic protocols often explore catalytic methods to improve efficiency. For instance, boric acid has been demonstrated as an effective catalyst for the direct amidation of benzoic acid with benzylamine (B48309), with optimization studies showing that increasing the catalyst loading can shorten reaction times. sciepub.com
A general procedure for the synthesis of benzamides involves reacting a suitable amine with a benzoylating agent. In one study, benzoylation of primary amines was achieved by stirring the amine with vinyl benzoate at room temperature. tandfonline.com The reaction progress was monitored by thin-layer chromatography (TLC), and upon completion, the product was purified by crystallization or flash chromatography. tandfonline.com
The table below presents optimized conditions for a boric acid-catalyzed amidation reaction, demonstrating the trade-off between reaction time and yield based on catalyst loading. sciepub.com
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 1 | 20 | 89 |
| 2 | 10 | 15 | 88 |
| 3 | 25 | 8 | 85 |
| 4 | 50 | 5 | 79 |
Data from the reaction of benzoic acid and benzylamine. sciepub.com
Green Chemistry Approaches in Benzamide Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of amides, including benzamides, to reduce the environmental impact of chemical processes. tandfonline.comfigshare.com These approaches focus on using less hazardous materials, improving atom economy, and employing environmentally benign reaction conditions.
One significant area of development is the use of greener solvents. Traditional solvents for amide synthesis, such as DMF and NMP, are facing scrutiny due to their toxicity. rsc.org Researchers are exploring bio-based solvents like p-cymene (B1678584) and Cyrene as viable alternatives. rsc.org Water is also being investigated as a solvent for amide bond formation, particularly in enzyme-catalyzed reactions. rsc.orgnih.gov
Catalytic methods that avoid stoichiometric activating agents are a cornerstone of green amide synthesis. Boron-based catalysts, such as boric acid, have been shown to facilitate direct amidation between carboxylic acids and amines. sciepub.combohrium.com Another green strategy involves the use of enzymes. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze amidation reactions in organic solvents, often with high yields and purity, minimizing the need for extensive purification. nih.gov
Solvent-free reaction conditions represent another important green methodology. The direct reaction of an amine with an acyl donor like vinyl benzoate can proceed without a solvent, simplifying the workup process and reducing waste. tandfonline.comtandfonline.com Similarly, protocols for synthesizing benzamide analogues under solvent-free conditions have been developed, offering an efficient and environmentally friendly alternative to traditional methods that use hazardous solvents. researchgate.net The use of ultrasonic irradiation in conjunction with a recoverable catalyst has also been reported as a green and efficient method for benzamide synthesis. researchgate.net
The following table highlights some green chemistry approaches for amide/benzamide synthesis:
| Approach | Key Features | Example | Reference |
|---|---|---|---|
| Enzymatic Catalysis | Use of biocatalysts (e.g., lipases), mild conditions, often in green solvents. | CALB-catalyzed coupling of carboxylic acids and amines in cyclopentyl methyl ether. | nih.gov |
| Solvent-Free Synthesis | Reactions conducted without a solvent, reducing waste and simplifying purification. | N-benzoylation of anilines using vinyl benzoate at room temperature. | tandfonline.comtandfonline.com |
| Homogeneous Catalysis | Use of catalysts like boric acid for direct amidation, avoiding stoichiometric activators. | Boric acid-catalyzed reaction of benzoic acid and benzylamine in toluene (B28343) with a Dean-Stark trap. | sciepub.com |
| Ultrasonic Irradiation | Use of ultrasound to accelerate reactions, often with a reusable catalyst. | Condensation of benzoic acids and amines with a diatomite earth-supported catalyst. | researchgate.net |
Spectroscopic and Structural Characterization Techniques in Research for Methyl 3 3 Chlorobenzamido Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.
The proton NMR (¹H NMR) spectrum provides a map of the hydrogen atoms within the molecule. For Methyl 3-(3-chlorobenzamido)benzoate, the spectrum is expected to show distinct signals for the methyl group, the amide proton, and the eight aromatic protons distributed across two different benzene (B151609) rings.
The amide proton (N-H) is anticipated to appear as a singlet significantly downfield, typically in the range of 8.5-10.5 ppm, due to the deshielding effects of the adjacent carbonyl group and its involvement in potential hydrogen bonding. The methyl ester (-OCH₃) protons will present as a sharp singlet around 3.9 ppm. chemicalbook.com The eight aromatic protons will reside in the complex region between 7.0 and 8.5 ppm. Their specific shifts and coupling patterns arise from their positions relative to the electron-withdrawing (ester, amide, chlorine) and electron-donating (amide nitrogen) functionalities. Based on data from analogous structures like methyl 3-aminobenzoate (B8586502) and 3-chlorobenzamide, a predicted assignment is detailed below. chemicalbook.comchemicalbook.comchemicalbook.com
Predicted ¹H NMR Data for this compound Spectrometer Frequency: 400 MHz, Solvent: CDCl₃
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
|---|---|---|---|
| ~9.0 | s (broad) | -NH- | Amide proton, shift can be variable. |
| ~8.1-8.3 | m | Aromatic H | Protons on the benzoate (B1203000) ring, ortho to the ester and amide groups. |
| ~7.8-8.0 | m | Aromatic H | Protons on the chlorobenzoyl ring. |
| ~7.4-7.6 | m | Aromatic H | Protons on both rings in less deshielded environments. |
| ~3.9 | s | -OCH₃ | Methyl ester protons. chemicalbook.com |
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. For this compound, 15 distinct carbon signals are expected, although some aromatic signals may overlap depending on the solvent and spectrometer resolution.
Key signals include the two carbonyl carbons, with the ester carbonyl typically appearing around 166-168 ppm and the amide carbonyl at a slightly lower field, around 165-167 ppm. rsc.org The methyl ester carbon is expected around 52 ppm. chemicalbook.com The aromatic region (115-140 ppm) will contain 12 signals. The carbon atom bonded to the chlorine atom (C-Cl) is predicted to be in the 134-136 ppm range, while the carbons attached to the nitrogen and ester group will also show characteristic downfield shifts. chemicalbook.com
Predicted ¹³C NMR Data for this compound Spectrometer Frequency: 100 MHz, Solvent: CDCl₃
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
|---|---|---|
| ~167 | Ester C=O | Carbonyl of the methyl ester group. rsc.org |
| ~166 | Amide C=O | Carbonyl of the amide group. |
| ~138 | Ar-C | Quaternary carbon of benzoate ring attached to nitrogen. |
| ~135 | Ar-C-Cl | Quaternary carbon of chlorobenzoyl ring attached to chlorine. chemicalbook.com |
| ~134 | Ar-C | Quaternary carbon of chlorobenzoyl ring attached to amide C=O. |
| ~131 | Ar-C | Quaternary carbon of benzoate ring attached to ester C=O. chemicalbook.com |
| ~120-132 | Ar-CH | Multiple signals for the 8 CH carbons of the aromatic rings. |
| ~52.5 | -OCH₃ | Methyl ester carbon. chemicalbook.com |
For molecules with complex and overlapping NMR signals, such as in the aromatic region of this compound, two-dimensional (2D) NMR techniques are employed. Techniques like ¹H-¹H Correlation Spectroscopy (COSY) identify protons that are spin-coupled, allowing for the mapping of adjacent protons within each aromatic ring system. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, providing unambiguous assignment of the ¹³C signals for all CH groups. These techniques are crucial for confirming the substitution pattern on both aromatic rings and definitively assigning all spectral peaks.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₅H₁₂ClNO₃, with a calculated molecular weight of approximately 289.7 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 289. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 291, with roughly one-third the intensity of the m/z 289 peak, is a definitive indicator of the presence of one chlorine atom. rsc.org
The fragmentation of aromatic amides is well-documented and typically involves cleavage of the amide bond. nih.govunl.ptyoutube.com The most prominent fragmentation pathway is the alpha-cleavage of the N-CO bond to form a stable 3-chlorobenzoyl acylium ion. youtube.com
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 289/291 | [C₁₅H₁₂ClNO₃]⁺˙ | Molecular ion peak ([M]⁺˙) and its ³⁷Cl isotope peak. |
| 258/260 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester. |
| 151 | [H₂NC₆H₄COOCH₃]⁺˙ | Fragment corresponding to methyl 3-aminobenzoate. |
| 139/141 | [ClC₆H₄CO]⁺ | 3-chlorobenzoyl acylium ion, often the base peak. youtube.com |
| 111/113 | [ClC₆H₄]⁺ | Loss of carbon monoxide (CO) from the acylium ion. youtube.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most diagnostic feature would be the presence of two distinct carbonyl (C=O) stretching absorptions: one for the ester and one for the amide. The ester C=O stretch typically appears at a higher wavenumber (1720-1740 cm⁻¹) than the amide C=O stretch (Amide I band), which is found around 1660-1680 cm⁻¹ due to resonance effects. pressbooks.publibretexts.org Another key signal is the N-H stretch of the secondary amide, which should appear as a single, relatively sharp band around 3300 cm⁻¹. pressbooks.pub
Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H stretch | Secondary Amide |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic (-CH₃) |
| ~1725 | C=O stretch | Ester |
| ~1670 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1300-1100 | C-O stretch | Ester |
| 800-600 | C-Cl stretch | Aryl Halide |
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing
Crucially, XRD elucidates the intermolecular forces that govern the crystal packing. The primary interaction would be intermolecular hydrogen bonding between the amide N-H group of one molecule and a carbonyl oxygen of a neighboring molecule, which acts as a hydrogen bond acceptor. nih.gov This N-H···O=C hydrogen bonding typically links the molecules into infinite chains or centrosymmetric dimers within the crystal lattice. nih.govresearchgate.net These analyses provide fundamental insight into the solid-state properties of the compound.
Analysis of Dihedral Angles and Planarity
In the crystal structure of this related compound, the central amide unit (C—C(O)—N—C) is nearly planar. nih.gov It forms a small dihedral angle with the anilino ring and the chlorobenzene (B131634) ring, indicating that the molecule adopts a relatively flat conformation. nih.gov The dihedral angle between the two benzene rings themselves is also minimal, suggesting a near co-planar arrangement. nih.govnih.gov This planarity is influenced by the formation of intramolecular hydrogen bonds. nih.gov For this compound, a similar near-planar conformation would be expected, governed by the electronic and steric interactions of the substituents.
Table 1: Dihedral Angles in the Related Compound Methyl 2-(4-chlorobenzamido)benzoate
| Feature | Dihedral Angle (°) |
|---|---|
| Amide Unit to Anilino Ring | 3.42 (2) |
| Amide Unit to 4-Chlorobenzene Ring | 6.60 (2) |
| Between the Two Benzene Rings | 3.32 (3) |
Data sourced from a study on the structural isomer Methyl 2-(4-chlorobenzamido)benzoate. nih.govnih.gov
Investigation of Intermolecular and Intramolecular Hydrogen Bonding
Hydrogen bonding plays a crucial role in dictating the molecular conformation and the crystal packing of benzamide (B126) derivatives. libretexts.orgmdpi.com These interactions can be categorized as either intramolecular (within the same molecule) or intermolecular (between different molecules).
In the analogue Methyl 2-(4-chlorobenzamido)benzoate, both types of interactions are observed. nih.govnih.gov An intramolecular N—H⋯O hydrogen bond occurs between the amide hydrogen and the oxygen of the methyl ester group, forming a stable six-membered ring structure known as an S(6) ring. nih.gov This type of interaction is a key factor in maintaining the planarity of this part of the molecule. nih.govnih.gov
Intermolecularly, C—H⋯O hydrogen bonds link adjacent molecules together. nih.gov Specifically, a hydrogen atom on one of the benzene rings acts as a donor to an oxygen atom on a neighboring molecule. nih.gov This interaction connects the molecules into chains within the crystal lattice, contributing to the stability and order of the crystalline solid. nih.govdoaj.org Similar hydrogen bonding patterns, involving the amide N-H group, the ester carbonyl oxygen, and aromatic C-H groups, are anticipated to be principal features in the crystal structure of this compound.
Table 2: Hydrogen Bonding Interactions in the Related Compound Methyl 2-(4-chlorobenzamido)benzoate
| Bond Type | Interaction | Description |
|---|---|---|
| Intramolecular | N—H⋯O | Forms an S(6) ring, contributing to molecular planarity. nih.gov |
| Intramolecular | C—H⋯O | Also contributes to the formation of stable ring motifs. nih.gov |
| Intermolecular | C—H⋯O | Links molecules into C(7) chains along the researchgate.net direction. nih.gov |
Data sourced from a study on the structural isomer Methyl 2-(4-chlorobenzamido)benzoate. nih.gov
Pi-Pi Stacking Interactions in Crystalline Architectures
In addition to hydrogen bonding, π-π stacking interactions are significant non-covalent forces that influence the crystal architecture of aromatic compounds. nih.govrsc.org These interactions occur between the electron-rich π systems of parallel or near-parallel aromatic rings. rsc.org The stability and geometry of these stacks depend on the electronic nature of the aromatic rings and their substituents. nih.gov
Given the near co-planar arrangement of the two benzene rings observed in the related structure of Methyl 2-(4-chlorobenzamido)benzoate, π-π stacking is a probable and important feature in the crystal packing of this compound. nih.govnih.gov The arrangement can vary from perfectly face-to-face to offset (face-to-displaced) stacking, which is often more energetically favorable as it reduces electrostatic repulsion. researchgate.net These stacking interactions, in concert with hydrogen bonds, create a stable, three-dimensional supramolecular assembly. rsc.org The regulation of these π-π interactions is a key aspect of crystal engineering, influencing the material's physical properties. researchgate.netrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. hnue.edu.vn When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and conjugated π-electron systems. shimadzu.com
The structure of this compound contains several chromophores: two benzene rings, a carbonyl (C=O) group within the amide, and a carbonyl group in the ester function. The key electronic transitions expected are:
π → π Transitions:* These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of the conjugated systems of the benzene rings and the amide linkage. The extent of conjugation influences the energy gap; larger conjugated systems generally absorb at longer wavelengths. shimadzu.com
n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. hnue.edu.vn These transitions typically occur at longer wavelengths than π → π* transitions.
The presence of substituents on the benzene rings—the chloro group and the amide/ester linkages—will modulate the energies of these transitions, causing shifts in the absorption maxima compared to unsubstituted benzene. researchgate.net The UV-Vis spectrum provides a fingerprint of the molecule's electronic structure, reflecting the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). hnue.edu.vnlibretexts.org
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Associated Orbitals | Expected Chromophores | Relative Intensity |
|---|---|---|---|
| π → π* | π (bonding) to π* (antibonding) | Benzene rings, Amide C=O | High |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the preclinical biological investigations of the chemical compound This compound for the outlined topics.
The search for in vitro biological screening data, including enzyme inhibition assays and receptor modulation studies for this particular compound, did not yield any relevant research findings. Specifically, no studies were found that investigated the effects of this compound on:
Soluble Epoxide Hydrolase (sEH)
Serine proteases, including the chymotrypsin (B1334515) superfamily
Proprotein convertase subtilisin/kexin type 9 (PCSK9)
General enzyme or receptor modulation
Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article structure, as no published data exists on these specific preclinical investigations for this compound.
Preclinical Biological Investigations and Elucidation of Molecular Mechanisms
In Vitro Biological Screening of Methyl 3-(3-chlorobenzamido)benzoate and Analogues
Cell-Based Assays for Pathway Analysis (e.g., cell proliferation studies)
No studies detailing cell-based assays, including but not limited to cell proliferation, apoptosis, or other pathway analyses, for this compound have been identified. Research on related benzamide (B126) and benzoate (B1203000) derivatives shows a wide range of cellular activities, but these findings cannot be specifically attributed to this compound.
Elucidation of Molecular Mechanisms of Action (MoA)
The molecular mechanism of action for this compound remains uncharacterized in the available scientific literature.
Ligand-Target Interaction Profiling
There is no published data on the specific molecular targets of this compound. Ligand-target interaction profiling, which is crucial for understanding a compound's pharmacological effects, has not been documented for this molecule.
Pathway Perturbation Analysis at the Molecular Level
No research is available that investigates how this compound may perturb cellular signaling or metabolic pathways at the molecular level.
Investigating Acyl-Enzyme Complex Formation
Investigations into the potential for this compound to form acyl-enzyme complexes with target enzymes have not been reported. This type of interaction is characteristic of certain enzyme inhibitors, but its relevance to this specific compound is unknown.
Comparative Biological Activity with Other Benzamide and Benzoate Derivatives
While a broad range of biological activities has been documented for various benzamide and benzoate derivatives, no studies were found that specifically compare the activity of this compound to these related compounds. Therefore, its relative potency and efficacy are unknown.
Research on Potential Therapeutic Areas Based on Molecular Target Interactions (excluding clinical data)
As there is no information regarding the molecular targets of this compound, no research into its potential therapeutic applications has been published. The exploration of therapeutic areas is contingent on the initial identification of its biological activity and molecular interactions, which are currently not documented.
Structure Activity Relationship Sar Studies and Rational Design of Benzamide Derivatives
Systematic Structural Modifications and Their Impact on Biological Activitytandfonline.comnih.govnih.govtandfonline.com
The biological profile of benzamide (B126) derivatives can be finely tuned through systematic structural modifications. Key areas of modification include the substitution patterns on the aromatic rings, the nature of the ester group, and the conformation of the central amide linkage. These changes can profoundly affect how the molecule interacts with its biological target.
The presence, position, and nature of halogen substituents on the benzamide core are critical determinants of biological activity. Halogens modify the electronic properties of the aromatic ring primarily through a strong inductive (electron-withdrawing) effect and a weaker resonance (electron-donating) effect. libretexts.org
Table 1: Impact of Halogen Substitution on Biological Activity of Selected Benzamide Derivatives
| Compound | Substitution Position | Halogen | Relative Activity (IC₅₀) | Target |
|---|---|---|---|---|
| 5b | 4-Chloro (para) | Chloro | 14.63 µM | Smo Receptor |
| 5c | 3-Chloro (meta) | Chloro | > 5b | Smo Receptor |
| 5d | 4-Fluoro (para) | Fluoro | 15.51 µM | Smo Receptor |
| 5m | 2-Bromo (ortho) | Bromo | - | Smo Receptor |
Data sourced from a study on Smoothened receptor inhibitors, illustrating that para-substitution can be more favorable for activity than meta-substitution. nih.gov
The ester group in compounds like Methyl 3-(3-chlorobenzamido)benzoate plays a crucial role in biological interactions, primarily by acting as a hydrogen bond acceptor. stereoelectronics.org Modification or replacement of this group can significantly alter a compound's binding affinity, selectivity, and pharmacokinetic properties.
Table 2: Comparison of Inhibitory Potency (Kᵈ,ᵢₙₜ in nM) for Ester vs. Amide Derivatives Targeting Carbonic Anhydrases (CAs)
| Compound Type | Substituent | CAIX Affinity | CAXIII Affinity | CAXIV Affinity |
|---|---|---|---|---|
| Ester (4b) | 4-Sulfanyl | 0.0010 nM | 0.090 nM | 0.020 nM |
| Benzamide | Analogous | Weaker Binder | Weaker Binder | Weaker Binder |
Data highlights that ester derivatives can exhibit significantly stronger and more selective binding to certain enzyme isoforms compared to their benzamide counterparts. acs.org
The conformational preference of the amide bond can be influenced by neighboring substituents. For example, bulky ortho-substituents can force the amide group to twist out of the plane of the benzene (B151609) ring, which disrupts π-electron conjugation and alters the molecule's electronic properties and binding capabilities. researchgate.net Furthermore, hydrogen bonding to the amide's carbonyl oxygen can cooperatively increase the hydrogen bond donating strength of the amide's N-H group, a phenomenon that can enhance binding affinity. nih.gov Docking studies have confirmed that the amide linkage of some benzamides forms crucial hydrogen bonds with key amino acid residues in the active site of target proteins, such as FtsZ. mdpi.com
Pharmacophore Modeling for Benzamide-Derived Active Compoundsnih.gov
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For benzamide derivatives, these models serve as a blueprint for designing new compounds with improved activity.
A study on three-substituted benzamide derivatives as FtsZ inhibitors led to the development of a five-featured pharmacophore model. nih.gov This model, designated ADHRR, consists of:
One hydrogen bond acceptor (A)
One hydrogen bond donor (D)
One hydrophobic feature (H)
Two aromatic rings (R)
This model successfully correlated the experimental and predicted activity of a large set of molecules, demonstrating its predictive power. nih.gov Other studies have also employed pharmacophore modeling to understand the requirements for benzamide derivatives to act as inhibitors of targets like the melanogenesis pathway and Rho-associated kinase-1 (ROCK1). tandfonline.comnih.gov
Design of Targeted Analogues Based on Mechanistic Insights
Rational drug design leverages mechanistic and structural information to create more effective and specific molecules. nih.govnih.gov For benzamide derivatives, this involves using insights from SAR, pharmacophore models, and target-protein structures to guide the synthesis of new analogues.
Examples of this approach include:
Designing HDAC Inhibitors : Based on the understanding that both molecular length and specific substitutions were important, new benzamide-based histone deacetylase (HDAC) inhibitors were rationally designed and synthesized. nih.gov
Developing Anti-inflammatory Agents : Virtual screening and molecular docking were used to predict how newly designed benzamides would bind to the COX-2 enzyme, leading to the synthesis of compounds with promising anti-inflammatory activity. nih.gov
Targeting the ZAC : After identifying an initial hit, researchers synthesized and tested 61 analogues to systematically probe the structural requirements for antagonizing the Zinc-Activated Channel (ZAC), leading to more potent and selective compounds. nih.gov
This strategy of using mechanistic knowledge to inform chemical synthesis accelerates the discovery of compounds with desired biological activities. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Model Developmenttandfonline.com
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. frontiersin.orgscirp.org By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with activity, QSAR models can predict the potency of novel, unsynthesized compounds. frontiersin.orgijpsr.com
Several QSAR studies have been successfully performed on benzamide derivatives for various biological targets. These models are often validated statistically to ensure their robustness and predictive capacity.
3D-QSAR : For benzamide analogues targeting FtsZ, a 3D-QSAR model yielded a strong correlation coefficient (R²) of 0.8319 and a cross-validated coefficient (Q²) of 0.6213. nih.gov Similarly, CoMSIA, a 3D-QSAR method, produced a model for ROCK1 inhibitors with an R² of 0.982 and a q² of 0.740. tandfonline.com
Machine Learning Models : More advanced methods using machine learning have been applied to predict the activity of amide derivatives as xanthine (B1682287) oxidase inhibitors. A model using a mixed support vector regression (MIX-SVR) approach achieved an R² of 0.95 for its test set, indicating excellent predictive power. frontiersin.org
MLR Models : A multiple linear regression (MLR) model for benzylidene hydrazine (B178648) benzamides produced a specific equation to predict anticancer activity: PIC₅₀ = 0.738(Log S) - 0.031(rerank) + 0.017(MR) - 1.359. jppres.com
Table 3: Statistical Validation of Various QSAR Models for Benzamide Derivatives
| QSAR Model Type | Target | Correlation Coefficient (R²) | Cross-validation (Q²) | Reference |
|---|---|---|---|---|
| 3D-QSAR | FtsZ Inhibitors | 0.8319 | 0.6213 | nih.gov |
| CoMSIA (3D-QSAR) | ROCK1 Inhibitors | 0.982 | 0.740 | tandfonline.com |
| MIX-SVR (Machine Learning) | Xanthine Oxidase Inhibitors | 0.95 (test set) | 0.96 | frontiersin.org |
| MLR | Anticancer (A459 cells) | 0.849 | 0.61 | jppres.com |
These models are invaluable tools in modern drug design, enabling researchers to prioritize synthetic efforts and design more potent molecules. frontiersin.org
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govfrontiersin.org This method is crucial in drug discovery for estimating the strength of the interaction, known as the binding affinity. nih.govresearchgate.net
Molecular docking simulations calculate the binding affinity, often expressed in kcal/mol, to predict how strongly a ligand may bind to a protein's active site. researchgate.net While specific docking studies for Methyl 3-(3-chlorobenzamido)benzoate are not extensively documented in publicly available literature, analysis of structurally similar compounds provides a clear indication of the expected results. For instance, docking studies on other benzamide (B126) derivatives reveal significant binding affinities with various protein targets. indexcopernicus.com The calculated binding affinity scores help in ranking potential drug candidates, with lower energy values suggesting more stable and favorable interactions. mdpi.com
Computational studies on related benzamide molecules have shown that they can be effectively docked into the active sites of various proteins, such as the main protease of SARS-CoV-2. researchgate.net These simulations predict the most stable conformation of the ligand within the protein's binding pocket, providing a model of the ligand-protein complex. frontiersin.org
Table 1: Example Binding Affinities of Benzamide-Related Molecules with Protein Targets
| Compound/Ligand | Protein Target | Binding Affinity (kcal/mol) |
|---|---|---|
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamide | Integrin (α5β1) | -7.7 |
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamide | DNA | -7.4 |
| Compound 36 (a thiazolo-pyridine-carboxamide) | SARS-CoV-2 Main Protease | > -8.0 (estimated) |
Note: This table presents data for structurally related compounds to illustrate the outputs of molecular docking studies. Data sourced from multiple studies. researchgate.netindexcopernicus.com
Beyond predicting binding energy, docking simulations identify the specific amino acid residues within the protein that interact with the ligand. nih.govresearchgate.net These interactions are fundamental to the stability of the ligand-protein complex and can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. biorxiv.orgmdpi.com
For example, in a typical benzamide structure, the amide group's oxygen and hydrogen atoms are potential sites for hydrogen bonding with polar amino acid residues in a protein's active site. The aromatic rings in this compound are expected to engage in hydrophobic and π-stacking interactions with nonpolar residues like leucine, valine, or phenylalanine. mdpi.com Studies on the binding of ligands to the SARS-CoV-2 main protease have highlighted the importance of both electrostatic and hydrophobic interactions in forming stable binding pairs. nih.govresearchgate.net The identification of these key interactions is critical for understanding the mechanism of action and for designing more potent and specific inhibitors. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netmdpi.com It is widely applied to calculate properties like molecular orbital energies, charge distribution, and molecular electrostatic potential. bhu.ac.inresearchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. For a molecule like this compound, DFT calculations would map the electron density of the HOMO and LUMO across the structure, indicating which parts of the molecule are most likely to participate in chemical reactions.
Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations
| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Generic Aromatic Amide | -6.5 to -5.5 | -2.0 to -1.0 | 4.5 to 3.5 |
Note: This table provides typical energy ranges for aromatic amide compounds as specific data for the title compound is not available. The values illustrate the type of data generated by FMO analysis.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.govresearchgate.net It is used to predict how a molecule will interact with other charged species and to identify sites susceptible to electrophilic and nucleophilic attack.
MEP maps use a color scale to denote different electrostatic potential regions. Typically:
Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these would be centered around the electronegative oxygen and chlorine atoms. nih.gov
Blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around hydrogen atoms. bhu.ac.in
Green represents areas of neutral or zero potential. nih.gov
The MEP map provides valuable insights into the molecule's reactivity and potential for forming intermolecular interactions, such as hydrogen bonds. researchgate.net
To gain a more quantitative understanding of reactivity at specific atomic sites, Fukui function and Mulliken population analysis are employed. researchgate.netnih.gov
Mulliken population analysis is a method for calculating the partial atomic charges within a molecule. bhu.ac.in This analysis helps to quantify the electron distribution, complementing the qualitative picture provided by MEP maps. researchgate.net It assigns a numerical charge to each atom, revealing the extent of electron transfer between atoms in the molecule.
The Fukui function is a descriptor derived from DFT that identifies the most reactive sites in a molecule. nih.gov It helps to pinpoint which atoms are most likely to be involved in electrophilic or nucleophilic attacks. researchgate.netresearchgate.net This analysis provides a more refined prediction of local reactivity than MEP maps alone, making it a powerful tool for understanding chemical behavior.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations offer a powerful method to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics and stability. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing the accessible conformations and the energetic landscape of the molecule.
| Parameter | Value/Description |
|---|---|
| Force Field | CHARMM36, AMBER, or similar |
| Solvent Model | Explicit water model (e.g., TIP3P) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
| Ensemble | NPT (isothermal-isobaric) |
| Stability Metric | Root-Mean-Square Deviation (RMSD) |
The results from such simulations can provide valuable insights into the dynamic behavior of this compound, guiding further experimental studies.
In Silico Screening and Virtual Library Design for Novel Benzamide Scaffolds
In silico screening and the design of virtual libraries are powerful computational strategies for discovering novel compounds with desired properties. vensel.orgresearchgate.net Starting from a lead compound like this compound, these techniques can be used to explore a vast chemical space and identify new benzamide scaffolds with potentially improved activity, selectivity, or pharmacokinetic properties.
Virtual library design involves the enumeration of a large set of virtual compounds by systematically modifying the structure of the lead compound. For this compound, this could involve substituting the chloro group with other halogens or functional groups, modifying the substitution pattern on the aromatic rings, or altering the ester group. These modifications can be performed in a combinatorial fashion to generate a diverse library of related compounds.
Once the virtual library is created, in silico screening techniques, such as molecular docking and pharmacophore modeling, can be used to predict the binding affinity of each compound to a specific biological target. vensel.org This allows for the rapid prioritization of a smaller subset of compounds for synthesis and experimental testing, significantly reducing the time and cost of drug discovery. The design of these libraries can be guided by Diversity-Oriented Synthesis (DOS) strategies, which aim to create structurally complex and diverse molecules. researchgate.net
| Scaffold ID | R1 (Position 3') | R2 (Position 4') | R3 (Ester Group) |
|---|---|---|---|
| MCB-001 | -F | -H | -OCH2CH3 |
| MCB-002 | -Br | -H | -OCH3 |
| MCB-003 | -Cl | -NO2 | -OCH3 |
| MCB-004 | -CF3 | -H | -OCH(CH3)2 |
| MCB-005 | -OCH3 | -H | -OCH3 |
Computational Predictive Tools for Guiding Experimental Design
Computational predictive tools play a crucial role in modern medicinal chemistry by providing a rational basis for experimental design. researchgate.net These tools can forecast a wide range of molecular properties, from physicochemical characteristics to biological activities and toxicological profiles. For this compound and its analogs, these predictive models can help to optimize the lead compound and guide the synthesis of new derivatives with improved properties.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational predictive chemistry. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing a dataset of known benzamide derivatives and their measured activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. These models use molecular descriptors, which are numerical representations of the chemical structure, to capture the key features that influence the biological activity.
| Descriptor | Coefficient | Interpretation |
|---|---|---|
| cLogP (Lipophilicity) | +0.5 | Increased lipophilicity is correlated with higher activity. |
| Molecular Weight | -0.1 | Lower molecular weight is slightly favored for activity. |
| Topological Polar Surface Area (TPSA) | -0.8 | Lower polar surface area is strongly correlated with higher activity. |
| Number of Hydrogen Bond Donors | -0.3 | Fewer hydrogen bond donors are preferred for activity. |
The insights gained from such QSAR models can guide the modification of this compound to enhance its desired properties. For example, if the model indicates that lower polarity is beneficial, medicinal chemists can focus on synthesizing analogs with more lipophilic substituents. In addition to QSAR, other computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify potential liabilities early in the drug discovery process. By integrating these predictive tools into the design-make-test-analyze cycle, researchers can more efficiently navigate the complex landscape of drug development.
Advanced Analytical and Bioanalytical Methodologies for Research Applications
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is a fundamental tool in the separation and purification of chemical compounds. chromtech.com The principle relies on the differential distribution of components in a mixture between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through it. chromtech.comcolumbia.edu For a compound like Methyl 3-(3-chlorobenzamido)benzoate, which possesses both polar (ester and amide groups) and non-polar (benzene rings) characteristics, chromatographic methods are indispensable.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of pharmaceutical compounds and related substances. ekb.eg Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing benzanilide (B160483) and benzoate (B1203000) derivatives. sielc.comsielc.com In RP-HPLC, the stationary phase is non-polar, while the mobile phase is a polar solvent mixture. columbia.edu
For the purity assessment of this compound, a typical RP-HPLC method would involve a C8 or C18 column as the stationary phase. columbia.edunih.gov The mobile phase is often a gradient mixture of an aqueous component, frequently containing an acid like phosphoric acid or formic acid for better peak shape, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light. researchgate.net The method's validation according to ICH guidelines ensures its specificity, linearity, accuracy, and precision. ekb.eg
A hypothetical HPLC method for assessing the purity of this compound is detailed below.
| Parameter | Condition |
|---|---|
| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient from 50% B to 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25°C |
Following synthesis, crude reaction mixtures require purification to isolate the desired product from byproducts and unreacted starting materials. chromtech.com Column chromatography is a widely used, large-scale purification technique in organic chemistry. orgchemboulder.comyoutube.com The separation is based on the differential adsorption of the mixture's components onto the solid stationary phase as the mobile phase (eluent) passes through the column. orgchemboulder.com
For the purification of this compound, normal-phase column chromatography is typically employed. rsc.org In this setup, a polar adsorbent like silica (B1680970) gel is used as the stationary phase. researchgate.net The crude product is loaded onto the top of the silica gel column. youtube.com A non-polar solvent or a mixture of solvents is used as the mobile phase to elute the compounds. youtube.com Less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the silica gel and elute later. researchgate.net By systematically increasing the polarity of the mobile phase (a gradient elution), compounds with varying polarities can be effectively separated. chromtech.com The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). orgchemboulder.com
A typical set of parameters for the column chromatographic purification of this compound is outlined below.
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica Gel (e.g., 200-300 mesh) rsc.org |
| Mobile Phase (Eluent) | Gradient of Petroleum Ether / Ethyl Acetate (B1210297) (e.g., starting from 30:1 v/v) rsc.org |
| Technique | Flash chromatography (using positive pressure) or gravity chromatography orgchemboulder.com |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization rsc.org |
Development of Assays for In Vitro Activity Quantification (e.g., fluorescence-based assays)
To evaluate the biological efficacy of this compound, quantitative in vitro assays are essential. Fluorescence-based assays are a popular choice due to their high sensitivity and suitability for high-throughput screening (HTS). mdpi.com These assays can measure various biological activities, such as enzyme inhibition or receptor binding.
One common type is the fluorescence displacement assay, which is used to determine the binding affinity of a compound to a target protein, such as a fatty acid-binding protein (FABP) or an enzyme. researchgate.net In this setup, a fluorescent probe with known affinity for the target's active site is used. When the test compound, such as this compound, is introduced, it may compete with the probe for binding. If the compound binds to the target, it displaces the fluorescent probe, leading to a measurable change in the fluorescence signal (either an increase or decrease, depending on the probe's properties). researchgate.net The magnitude of this change is proportional to the amount of displaced probe and thus indicates the binding affinity of the test compound.
Another approach involves using bioorthogonal chemistry in a fluorescence-based assay to quantify compound uptake into cells. nih.gov For instance, a system could be designed where cells are pre-loaded with a reactant, and an azide-modified version of the test compound is introduced. The subsequent reaction inside the cell can be quantified using a fluorescent dye, providing a measure of how much compound entered the cells. nih.gov
Techniques for Studying Compound Stability in Research Media
Understanding the stability of a research compound in various experimental media is critical for the reliability and interpretation of in vitro and in vivo data. nih.gov this compound, containing both a methyl ester and an amide linkage, could be susceptible to degradation under certain conditions.
Key factors influencing stability in research media include pH, temperature, enzymatic activity (from cell lysates or serum), and the presence of other chemical components. nih.govmdpi.com The stability of a compound is typically assessed by incubating it in the relevant medium (e.g., cell culture medium, phosphate-buffered saline, or DMSO stock solutions) under controlled conditions for a specific period. nih.gov Aliquots are taken at various time points and analyzed, usually by HPLC, to quantify the amount of the parent compound remaining. uobasrah.edu.iq
Potential degradation pathways for this compound include:
Hydrolysis of the methyl ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially at non-neutral pH or in the presence of esterase enzymes. tandfonline.com
Hydrolysis of the amide bond: The amide linkage is generally more stable than the ester but can be cleaved under strongly acidic or basic conditions, or by specific amidase enzymes, to yield 3-aminobenzoate (B8586502) and 3-chlorobenzoic acid derivatives.
Degradation in aqueous solution: Advanced oxidation processes can lead to the breakdown of the aromatic rings, eventually resulting in mineralization to CO2 and water. jwent.netnih.gov
Studies have shown that the stability of methyl esters can be influenced by the surface they are adsorbed on, with silica gel sometimes offering a protective effect against autoxidation. researchgate.net Furthermore, components within cell culture media, such as cysteine or certain metal ions, can impact the stability of drug products. nih.gov
Future Research Directions and Potential Applications in Early Stage Drug Discovery Programs
Exploration of Benzamides as Preclinical Research Tools or Scaffolds
Benzamide (B126) derivatives are frequently utilized as preclinical research tools to investigate biological pathways and validate new drug targets. Their ability to be readily synthesized and modified makes them ideal for creating chemical probes to study the function of specific proteins. nih.gov For instance, photoreactive benzamide probes have been designed to study class I histone deacetylase (HDAC) isoforms, which are crucial in cancer biology. nih.gov These probes allow for the mapping of binding sites and the elucidation of enzyme-inhibitor interactions, providing valuable insights for the design of more potent and selective drugs. nih.gov
Furthermore, the benzamide structure serves as a versatile scaffold for building libraries of compounds for high-throughput screening. One prominent example is the development of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Early research on simple benzamide-based PARP inhibitors, although limited by potency and specificity, paved the way for the development of more advanced and clinically relevant molecules like AG14361. medscimonit.comresearchgate.net These compounds are instrumental in preclinical studies to explore the concept of synthetic lethality in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms. medscimonit.comnih.gov The success of these benzamide-based PARP inhibitors in preclinical models has led to their advancement into clinical trials. d-nb.info
Investigation of Novel Biological Targets Guided by Structural and Computational Data
The identification of novel biological targets for benzamide derivatives is increasingly driven by structural and computational biology. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting the binding of benzamide compounds to various protein targets. nih.govnih.gov For example, computational studies on benzamide derivatives have been used to identify potential glucokinase activators for the treatment of diabetes. nih.gov These in silico methods can screen large virtual libraries of compounds and prioritize those with the highest predicted affinity and desired pharmacological profile, significantly accelerating the initial phases of drug discovery. nih.gov
Moreover, computational approaches can help in repurposing existing drugs by identifying new targets. For instance, computational screening of benzimidazole-based anthelmintic drugs, which share structural similarities with some benzamides, has suggested their potential as inhibitors of tubulin, a well-known cancer target. nih.gov Such studies open up new avenues for the application of known chemical entities in different therapeutic areas. The integration of structural data from X-ray crystallography and cryo-electron microscopy with computational modeling provides a detailed understanding of the binding interactions between benzamide ligands and their protein targets, guiding the rational design of new and more effective drugs. frontiersin.org
Expansion of Derivatization Strategies for Enhanced Potency and Selectivity in Research Models
A key strength of the benzamide scaffold is its amenability to chemical modification, allowing for the fine-tuning of pharmacological properties. acs.org Derivatization strategies are crucial for enhancing the potency and selectivity of benzamide-based compounds in research models. Structure-activity relationship (SAR) studies play a pivotal role in this process, systematically exploring how different substituents on the benzamide core influence biological activity. acs.orgnih.gov
For example, in the development of antagonists for the D2 and 5-HT2 receptors for antipsychotic applications, systematic modifications of the benzamide ring have been shown to significantly impact receptor affinity and selectivity. acs.org Similarly, in the context of acetylcholinesterase inhibitors for Alzheimer's disease, the position of a dimethylamine (B145610) side chain on the benzamide scaffold markedly influences inhibitory activity and selectivity. nih.govresearchgate.net
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
To gain a deeper understanding of the mechanisms of action of benzamide derivatives, sophisticated in vitro and ex vivo models are being increasingly employed. These models provide a more physiologically relevant environment compared to simple cell-based assays.
Advanced In Vitro Models: For G protein-coupled receptors (GPCRs), a major target class for benzamide drugs, advanced in vitro assays have been developed to screen for allosteric modulators. nih.govbiocompare.comnih.gov These assays can detect subtle changes in receptor signaling and are crucial for identifying compounds that fine-tune receptor activity rather than simply blocking or activating it. biocompare.comyoutube.com Cell-based assays using engineered cell lines that report on secondary messenger levels are a primary tool in high-throughput screening for GPCR ligands. nih.gov For other targets, such as the ABCG2 transporter involved in multidrug resistance, in vitro models using cancer cell lines that overexpress the transporter are used to screen for inhibitors. mdpi.com
Advanced Ex Vivo Models: Ex vivo models, which utilize tissues or organs from an organism, offer a bridge between in vitro and in vivo studies. For investigating the effects of benzamide derivatives on the central nervous system (CNS), ex vivo brain slice recordings and multi-electrode array recordings are valuable tools. europeanpharmaceuticalreview.comcriver.com These techniques allow for the study of synaptic transmission and plasticity in a more intact neural circuit. europeanpharmaceuticalreview.com For assessing blood-brain barrier permeability and metabolism, an ex vivo model using the locust brain has been developed, which allows for the controlled study of drug penetration and modification. acs.org Such models are critical for predicting the in vivo behavior of CNS drug candidates. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Benzamide Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to benzamide research holds immense promise. harvard.edu These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. harvard.edu
Q & A
Q. Optimization Strategies :
- Temperature Control : Reflux conditions (e.g., 60–80°C) improve reaction rates but require monitoring to avoid side reactions like hydrolysis of the ester group.
- Catalyst Selection : Use of coupling agents (e.g., DCC/DMAP) for amidation can enhance yields .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
Q. Table 1: Example Reaction Parameters
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | 85–90 | |
| Amidation | Pyridine, RT, 12h | 75–80 |
Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify functional groups (e.g., ester carbonyl at ~165–170 ppm, aromatic protons at 7.0–8.5 ppm). For example, the methyl ester group typically appears as a singlet at ~3.9 ppm .
- FT-IR : Confirm ester C=O (~1720 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+Na]⁺ at m/z 527.1568 for a related compound ).
Q. Interpretation Tips :
- Compare experimental data with computational predictions (e.g., DFT for NMR shifts).
- Cross-validate using X-ray crystallography for unambiguous structural confirmation .
Advanced: How can crystallographic data refinement tools like SHELX be applied to resolve structural ambiguities in this compound?
Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures:
Data Input : Integrate diffraction data (e.g., a = 25.7464 Å, β = 116.045° from monoclinic systems ).
Model Building : Use SHELXS for phase determination and SHELXL for least-squares refinement.
Handling Ambiguities :
Q. Table 2: Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | C2/c |
| Z | 8 |
| R-factor | 0.047 |
| Reference |
Advanced: What methodologies are effective for analyzing reaction intermediates in the multi-step synthesis of derivatives of this compound?
Answer:
- LC-MS : Monitor intermediates in real-time (e.g., hydrazide formation in benzoxazole derivatives ).
- TLC with UV/Visualization : Track reaction progress using silica plates and iodine staining.
- Isolation Techniques : Employ column chromatography (e.g., hexane/ethyl acetate gradients) to purify unstable intermediates .
Case Study :
In the synthesis of benzoxazole derivatives (e.g., 3a-e), intermediates like Methyl-3-amino-4-hydroxybenzoate were isolated via ice-quenching and characterized by melting point analysis .
Advanced: How can researchers validate the purity of this compound using chromatographic and spectroscopic methods?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98% required for pharmacological studies).
- DSC/TGA : Assess thermal stability (e.g., melting point consistency with literature ).
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 62.18%, H: 4.18% ).
Reference Standards :
Compare against certified materials (e.g., NIST reference data ).
Advanced: What strategies are recommended for resolving contradictions in published crystallographic or spectroscopic data for this compound?
Answer:
Data Reconciliation :
- Re-refine raw crystallographic data (e.g., .hkl files) using updated SHELX versions to correct outdated parameters .
- Replicate NMR experiments under standardized conditions (e.g., 500 MHz, CDCl₃ ).
Collaborative Validation : Cross-check findings with independent labs or databases (e.g., Cambridge Structural Database for crystal data ).
Error Analysis : Identify systematic biases (e.g., absorption corrections in diffraction data ).
Example : Discrepancies in reported melting points may arise from polymorphic forms or impurities, necessitating DSC validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
